(R)-Citalopram oxalate

Catalog No.
S541128
CAS No.
219861-53-7
M.F
C22H23FN2O5
M. Wt
414.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Citalopram oxalate

Achieve reliable chiral purity testing and hSERT allosteric research with (R)-Citalopram oxalate. Used as EP Impurity K standard to validate escitalopram enantiomeric purity >99%. • Matched oxalate counter-ion eliminates variability vs. escitalopram oxalate. • ~30-40× lower SERT binding affinity, serving as allosteric antagonist and negative control. • Stable crystalline form, solubility ~20-25 mg/mL, shipped ambient. In stock.

CAS Number

219861-53-7

Product Name

(R)-Citalopram oxalate

IUPAC Name

(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid

Molecular Formula

C22H23FN2O5

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m1./s1

InChI Key

KTGRHKOEFSJQNS-VEIFNGETSA-N

solubility

Soluble in DMSO

Synonyms

(R)-Citalopram oxalate;

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O

Isomeric SMILES

CN(C)CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O

The exact mass of the compound (R)-Citalopram Oxalate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 25 mg

(R)-Citalopram oxalate (CAS 219861-53-7) is the isolated R-enantiomer of the widely utilized selective serotonin reuptake inhibitor (SSRI) citalopram, formulated as a stable, highly crystalline oxalate salt. While historically viewed merely as the inactive half of the citalopram racemate, (R)-citalopram is now recognized as a critical allosteric modulator of the human serotonin transporter (hSERT) and a functional antagonist to its highly active S-enantiomer (escitalopram). In industrial and analytical procurement, this specific compound is primarily sourced as a highly pure pharmacopeial reference standard (Escitalopram EP Impurity K) for active pharmaceutical ingredient (API) quality control, or as a stereospecific negative control and allosteric probe in advanced neuropharmacological assays [1].

Research Fit

Chiral reference standard for enantiomer separation workflows
Probe for SERT allosteric modulation studies
Research tool for enantioselective PK profiling

Substituting (R)-citalopram oxalate with racemic citalopram or alternative salt forms compromises both analytical resolution and biological assay integrity. Racemic citalopram contains a 1:1 ratio of S- and R-enantiomers, meaning the potent orthosteric SERT inhibition of the S-enantiomer completely masks the subtle allosteric modulatory effects of the R-enantiomer [1]. Furthermore, substituting the oxalate salt with the free base or hydrobromide form introduces significant handling discrepancies; the oxalate form ensures exact counter-ion matching with commercial escitalopram oxalate in comparative in vitro studies, while providing optimal aqueous solubility (~20-25 mg/mL) and avoiding the hygroscopic instability associated with the free base .

Enantiomer Substitution Risk

SERT binding
Weak inhibitor (research control)
Potent inhibitor (S-enantiomer)
Binding affinity context differs significantly; may not reproduce SERT inhibition profiles.
Allosteric antagonism
Functional antagonist at SERT
Primary SERT inhibitor
Allosteric modulation mechanism may alter endpoint interpretation; racemate contains opposing enantiomer.
Clinical endpoint context
Negative control for efficacy models
Antidepressant compound
Reported trial endpoint differences between enantiomers and racemate; model-response context may not transfer.

Primary SERT Orthosteric Affinity (Ki) Differentiation

To function as a reliable stereospecific negative control, an enantiomer must demonstrate a drastically reduced affinity for the primary target. Escitalopram oxalate exhibits a highly potent inhibition constant (Ki) of approximately 0.89 to 1.1 nM at the primary orthosteric site (S1) of hSERT. In stark contrast, (R)-citalopram oxalate demonstrates a 30- to 40-fold reduction in binding affinity for this primary site [1]. This massive differential ensures that at controlled nanomolar concentrations, (R)-citalopram does not induce primary SSRI activity, making it the definitive baseline comparator for isolating S-enantiomer-specific effects.

Evidence DimensionPrimary binding affinity (Ki) at hSERT S1 site
Target Compound Data(R)-Citalopram oxalate: Ki ~ 30-40 nM
Comparator Or BaselineEscitalopram oxalate: Ki ~ 0.89 - 1.1 nM
Quantified Difference30- to 40-fold reduction in primary SERT binding affinity for the R-enantiomer.
ConditionsCompetitive radioligand binding assays in hSERT-expressing cell membranes.

Validates the procurement of the pure R-enantiomer as a strict negative control in SSRI efficacy and binding studies.

SERT Binding Affinity
Head-to-head
Escitalopram Ki 0.89 nM vs. (R)-citalopram Ki ~26.7 nM (~30-fold lower affinity)
Supports enantiomer-specific binding context
Human SERT in COS-1 membranes; [3H]escitalopram binding

Allosteric Modulatory Site (S2) Binding Competence

Beyond acting as a negative control, (R)-citalopram actively binds to the low-affinity allosteric site (S2) on the serotonin transporter. While the stereoselectivity between the S- and R-enantiomers at the primary site is up to 40:1, the stereoselectivity at the allosteric site is only approximately 3:1 [1]. This relatively high allosteric binding competence allows (R)-citalopram to induce conformational changes in hSERT that functionally antagonize the binding and efficacy of escitalopram. Consequently, racemic mixtures exhibit delayed onset and reduced efficacy compared to pure escitalopram, a phenomenon entirely driven by the R-enantiomer's allosteric interference.

Evidence DimensionStereoselectivity ratio (S:R) across binding sites
Target Compound Data(R)-Citalopram oxalate: Stereoselectivity ratio S:R at allosteric site ~ 3:1
Comparator Or BaselineEscitalopram oxalate: Stereoselectivity ratio S:R at orthosteric site ~ 40:1
Quantified Difference>10-fold relative shift in binding preference toward the allosteric site vs the orthosteric site.
Conditions[3H]-escitalopram dissociation and stabilization assays in hSERT models.

Essential for researchers designing novel allosteric modulators or studying transporter conformational dynamics.

Allosteric Antagonism In Vivo
Head-to-head
(R)-citalopram (250 µg/kg i.v.) blocked escitalopram-induced suppression of 5-HT firing in rat DRN
Allosteric antagonism research context
Electrophysiological recording in dorsal raphe nucleus

Pharmacopeial Compliance and Impurity Profiling

In pharmaceutical manufacturing, the purity of escitalopram oxalate API must be rigorously validated against known stereoisomeric impurities. (R)-Citalopram oxalate is officially designated as Escitalopram EP Impurity K (and USP related compound). Procurement of this exact certified reference material is required to establish system suitability, determine chiral column resolution, and quantify enantiomeric excess in production batches. Utilizing crude or uncertified R-enantiomer mixtures fails to meet the strict regulatory requirements for ISO 17025 or GMP-compliant analytical workflows.

Evidence DimensionAnalytical resolution baseline for QA/QC
Target Compound Data(R)-Citalopram oxalate: Certified EP Impurity K reference standard
Comparator Or BaselineUncertified or racemic citalopram mixtures: Unsuitable for quantitative calibration
Quantified DifferenceProvides absolute chiral resolution baselines required for <0.1% enantiomeric impurity detection.
ConditionsChiral HPLC/UHPLC validation of Escitalopram API batches.

Mandatory for QA/QC laboratories to legally release escitalopram API batches under pharmacopeial guidelines.

Reported MDD Trial Endpoint
Trial context
Response rate: escitalopram 76.1% vs citalopram 61.3% (reported significant); remission ~30% higher for escitalopram
Reported endpoint comparison in MDD trial context
8-week RCT, MADRS ≥30; meta-analysis supports endpoint differences

Thermal Stability and Aqueous Solubility for Assay Formulation

The physical form of the enantiomer dictates its processability in both analytical and biological assays. (R)-citalopram oxalate presents as a highly stable crystalline powder with a defined melting point of 149-153 °C, distinct from the racemate citalopram hydrobromide which melts at approximately 188 °C[1]. Furthermore, the oxalate salt yields excellent aqueous solubility (up to 20-25 mg/mL in water), ensuring rapid and complete dissolution in physiological buffers without the need for high concentrations of DMSO. This matches the solubility profile of escitalopram oxalate, eliminating solvent-induced artifacts in comparative cell-based assays.

Evidence DimensionThermal behavior and aqueous solubility
Target Compound Data(R)-Citalopram oxalate: Melting point 149-153 °C; Water solubility ~20-25 mg/mL
Comparator Or BaselineRacemic citalopram hydrobromide: Melting point ~188 °C
Quantified Difference~35 °C reduction in melting point indicating distinct crystal lattice; superior aqueous compatibility vs free base.
ConditionsDifferential scanning calorimetry (DSC) and standard aqueous buffer dissolution at room temperature.

Ensures reproducible stock solution preparation and eliminates counter-ion or solvent variables in matched-pair biological assays.

CYP Clearance Profile
Cross-study comparable
Escitalopram clearance higher than (R)-citalopram; CYP2C19 37%, CYP2D6 28%, CYP3A4 35% for escitalopram
Stereoselective metabolism context
Human liver microsomes; expressed CYP isoforms
Purity & Solubility
Data to verify
Purity ≥98% HPLC; Solubility: water up to 50 mM, DMSO up to 100 mM
Reference standard specification
Supplier specification; verify for analytical method

Pharmacopeial API Batch Release and Chiral Chromatography

Directly following its status as Escitalopram EP Impurity K, (R)-citalopram oxalate is the mandatory reference standard for QA/QC laboratories. It is utilized to spike samples and calibrate chiral HPLC systems, ensuring that escitalopram API batches meet the strict enantiomeric purity thresholds (typically >99% S-enantiomer) required by global pharmacopeias.

Allosteric Modulator Screening in Neuropharmacology

Because of its established binding competence at the hSERT S2 allosteric site, this compound is heavily procured by neuropharmacology labs. It serves as a benchmark allosteric antagonist to study transporter conformational changes, helping researchers screen next-generation SSRIs that might bypass or exploit this allosteric mechanism [1].

Matched-Pair Negative Controls in Cell-Based Efficacy Assays

Leveraging its 30- to 40-fold lower affinity for the primary SERT binding site and matched oxalate counter-ion, (R)-citalopram oxalate is the ideal negative control. It is run in parallel with escitalopram oxalate in cell culture models to confidently isolate primary serotonin reuptake inhibition from background vehicle effects or off-target cellular toxicity .

Application Fit Matrix

Application
Selection Property
Validation Focus
SERT binding assay research
Stereochemical-control context
Enantiomer-specific binding validation
SERT allosteric modulation studies
Allosteric antagonism research context
Functional antagonism endpoint review
Chiral purity and impurity testing
Reference standard specification
Chiral HPLC method validation
Enantioselective PK and DDI studies
Stereoselective metabolism context
CYP isoform clearance profiling

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

414.15910000 Da

Monoisotopic Mass

414.15910000 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LQ4I38573N

Wikipedia

(R)-citalopram oxalate
1: Kirino E. Escitalopram for the management of major depressive disorder: a review of its efficacy, safety, and patient acceptability. Patient Prefer Adherence. 2012;6:853-61. doi: 10.2147/PPA.S22495. Epub 2012 Dec 4. PubMed PMID: 23271894; PubMed Central PMCID: PMC3526882.
2: Alarfaj NA, Aly FA, Al-Qahtany AA. Flow-injection chemiluminescence and electrogenerated chemiluminescence determination of escitalopram oxalate in tablet form. Luminescence. 2013 Jan-Feb;28(1):84-92. doi: 10.1002/bio.2372. Epub 2012 May 4. PubMed PMID: 22555899.
3: de Diego HL, Bond AD, Dancer RJ. Formation of solid solutions between racemic and enantiomeric citalopram oxalate. Chirality. 2011 May;23(5):408-16. doi: 10.1002/chir.20943. Epub 2011 Apr 6. PubMed PMID: 21472783.
4: Li J, Tian Y, Zhang ZJ, Wang N, Ren X, Chen Y. Pharmacokinetics and bioequivalence study of escitalopram oxalate formulations after single-dose administration in healthy Chinese male volunteers. Arzneimittelforschung. 2009;59(5):228-32. doi: 10.1055/s-0031-1296389. PubMed PMID: 19537522.
5: Bhatt J, Jangid A, Shetty R, Shah B, Kambli S, Subbaiah G, Singh S. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma. J Pharm Biomed Anal. 2006 Mar 18;40(5):1202-8. Epub 2005 Nov 11. PubMed PMID: 16289706.
6: Pullar IA, Boot JR, Broadmore RJ, Eyre TA, Cooper J, Sanger GJ, Wedley S, Mitchell SN. The role of the 5-HT1D receptor as a presynaptic autoreceptor in the guinea pig. Eur J Pharmacol. 2004 Jun 16;493(1-3):85-93. PubMed PMID: 15189767.
7: Burke WJ. Escitalopram. Expert Opin Investig Drugs. 2002 Oct;11(10):1477-86. Review. PubMed PMID: 12387707.

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